Alisol G
Description
Contextualization within Natural Product Chemistry and Triterpenoid (B12794562) Research
Natural product chemistry is a field dedicated to the discovery, isolation, structural elucidation, and study of biologically active compounds produced by living organisms. Triterpenoids represent a major class of natural products, widely distributed in plants, fungi, and marine organisms. researchgate.net Their structural diversity arises from variations in cyclization patterns and subsequent modifications, leading to a wide array of biological properties. Research into triterpenoids from medicinal plants like Alisma orientale is driven by the potential to identify novel compounds with therapeutic applications. Alisol G, as a protostane-type triterpenoid from this source, fits squarely within this research context. researchgate.netmedchemexpress.com The study of this compound contributes to the broader understanding of the chemical constituents of Alisma species and the potential bioactivity associated with protostane (B1240868) skeletons.
Historical Trajectories and Key Milestones in this compound Academic Investigations
Academic investigations into the chemical constituents of Alisma orientale and Alisma plantago-aquatica have a history rooted in the study of traditional medicines. The isolation and structural characterization of various alisol derivatives, including this compound, represent key milestones in this trajectory. Early research focused on the identification of the chemical structures of these compounds using spectroscopic techniques. researchgate.net As analytical methods advanced, more detailed studies on the presence and relative abundance of this compound and other triterpenoids in different extracts and preparations of Alisma rhizomes became possible. For instance, studies have characterized the major active compounds in Alisma orientale extracts, identifying this compound alongside other alisols like Alisol A, Alisol B, and Alisol C 23-acetate. plos.org The continuous investigation into the chemical composition has been crucial for understanding the potential material basis for the observed biological activities of Alisma extracts. researchgate.net
Overview of Contemporary Research Paradigms for this compound
Contemporary research on this compound employs a range of advanced techniques and focuses on elucidating its specific biological targets and mechanisms of action. Current paradigms include detailed pharmacokinetic studies, investigations into its interactions with specific proteins or receptors, and the exploration of its potential effects in various biological systems. For example, recent studies have investigated the tissue distribution of this compound in animal models, suggesting its primary distribution in intestinal tissues and limited penetration of the blood-brain barrier. thieme-connect.comresearchgate.net This type of research is crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted, which informs its potential therapeutic applications. Furthermore, research is exploring the inhibitory effects of this compound on specific enzymes, such as soluble epoxide hydrolase (sEH), and its potential as a peripheral cannabinoid type 1 receptor (CB1R) antagonist. thieme-connect.comresearchgate.netnih.govacs.org These investigations often involve in vitro assays, cell-based studies, and in silico approaches like molecular docking and dynamics simulations to understand the molecular interactions. nih.gov The focus on specific targets and mechanisms represents a shift towards a more reductionist and target-driven approach in contemporary natural product research.
Detailed Research Findings
Recent research has shed light on specific biological activities associated with this compound. Studies have identified this compound as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxy fatty acids. nih.govacs.org The inhibitory activity of this compound against sEH has been quantified, with reported IC50 values providing a measure of its potency. nih.gov
Furthermore, this compound has been investigated for its potential as a peripheral CB1R antagonist. thieme-connect.comresearchgate.net Studies utilizing CB1R binding assays have determined the IC50 value for this compound, indicating its affinity for this receptor. thieme-connect.comresearchgate.net
Pharmacokinetic studies in rats have provided insights into the distribution of this compound after oral administration. These studies indicate that this compound is primarily distributed in intestinal tissues, including the midgut, mucosa, and small intestine, with limited accumulation in the liver and low penetration of the blood-brain barrier. thieme-connect.comresearchgate.net
Research has also explored the presence of this compound in different extracts of Alisma orientale. Quantitative analysis using techniques like UPLC-QQQ-MS has shown that this compound is one of the detectable triterpenoids in Alisma orientale extracts, although its relative abundance may be lower compared to other alisols like Alisol B 23-acetate, Alisol B, and Alisol C 23-acetate. plos.org
These detailed research findings highlight the ongoing efforts to understand the chemical properties, biological interactions, and potential significance of this compound within the context of natural product research and triterpenoid chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNDANGOFVYODW-XCXJHVMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318735 | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155521-46-3 | |
| Record name | Alisol G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155521-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alisol G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Characterization Methodologies, and Biosynthetic Pathways of Alisol G
Methodologies for Isolation and Purification of Alisol G from Biological Sources
The isolation and purification of natural products like this compound from complex biological matrices involve a combination of extraction and chromatographic techniques.
Solvent Extraction Techniques for Natural Product Isolation
Solvent extraction is a fundamental initial step in isolating natural products from plant materials. This process involves using appropriate organic solvents to dissolve and separate the target compounds from the solid plant matrix. The choice of solvent is crucial and depends on the polarity of the compounds being targeted. For triterpenoids like this compound, which are generally lipophilic, organic solvents such as methanol (B129727), ethanol, ethyl acetate (B1210297), or dichloromethane (B109758) are commonly employed. nih.govarcjournals.org The process typically involves macerating the dried plant material and then extracting the compounds by soaking or heating the material in the chosen solvent for a specific duration. nih.gov Following extraction, the solid plant residue is separated from the solvent extract, often by filtration or decantation. The resulting liquid extract contains a mixture of various compounds present in the plant material, including the target compound this compound. nih.gov Concentration of this extract, often under reduced pressure, yields a crude extract enriched in the desired compounds.
Chromatographic Techniques for this compound Purification
Chromatographic techniques are essential for separating this compound from other compounds present in the crude extract, based on differences in their physical and chemical properties, such as polarity, size, or affinity for a stationary phase.
Silica (B1680970) gel column chromatography is a widely used technique for the initial purification of natural product extracts. labbox.eukanto.co.jp Silica gel, a polar stationary phase, is packed into a column, and the crude extract is loaded onto the top. A mobile phase, typically a mixture of solvents of varying polarities, is passed through the column. Compounds in the extract separate based on their differential interactions with the stationary phase and the mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the silica gel. kanto.co.jp By carefully selecting the mobile phase composition and gradually increasing its polarity, different compounds, including this compound, can be eluted as separate fractions. researchgate.net This technique is effective for removing bulk impurities and enriching the fraction containing this compound.
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and efficiency compared to traditional column chromatography. lcms.cz Preparative HPLC is specifically used to isolate and purify larger quantities of a target compound for further study. lcms.czevotec.com In the isolation of this compound, preparative HPLC can be employed as a subsequent purification step after initial separation by silica gel chromatography. This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles (compared to silica gel columns), resulting in sharper peaks and better separation. lcms.cz Various stationary phases and mobile phase systems can be used in preparative HPLC, often involving reversed-phase columns (e.g., C18) with mobile phases consisting of mixtures of water and organic solvents like methanol or acetonitrile. google.com The eluent is monitored, typically by UV detection, and fractions containing this compound are collected. lcms.czgoogle.com This allows for the isolation of this compound with high purity.
Counter-current chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid stationary phase. nih.govwikipedia.org Instead, it utilizes two immiscible liquid phases, with one phase acting as the stationary phase and the other as the mobile phase. nih.govwikipedia.org The stationary phase is held in place by centrifugal force in a coil or a series of chambers. nih.govwikipedia.org CCC offers advantages such as no irreversible adsorption of the sample onto a solid support and high sample recovery. nih.govwikipedia.org While the search results specifically mention the use of CCC for other Alisol compounds like Alisol B and Alisol B 23-acetate, its principle makes it applicable for the purification of various natural products, including triterpenoids. nih.govresearchgate.netresearchgate.net The selection of an appropriate two-phase solvent system is critical for effective separation using CCC. nih.govresearchgate.net
Here is a table summarizing common chromatographic techniques used in natural product purification:
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application in this compound Purification (Implied/Direct) |
| Silica Gel Column Chromatography | Silica Gel (Polar) | Solvent mixtures of varying polarity | Adsorption/Partition | Initial purification, bulk impurity removal researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Various (e.g., C18) | Solvent mixtures (e.g., water/methanol) | Partition/Adsorption | High-resolution purification, preparative isolation lcms.czgoogle.com |
| Counter-Current Chromatography (CCC) | Liquid (Immiscible phase) | Liquid (Immiscible phase) | Liquid-liquid Partition | Potentially applicable for purification nih.govresearchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC) in Preparative Isolation
Spectroscopic and Spectrometric Approaches in this compound Structural Elucidation
Once this compound is isolated and purified, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. evitachem.comuni-freiburg.deegyankosh.ac.inresearchgate.net These methods provide detailed information about the molecular weight, elemental composition, functional groups, and the arrangement of atoms within the molecule.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and provides information about its fragmentation pattern, which can help in elucidating the structure. egyankosh.ac.inlehigh.edu High-resolution MS can provide the exact molecular formula. lehigh.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques, is invaluable for determining the carbon-hydrogen framework and the connectivity of atoms in this compound. egyankosh.ac.inresearchgate.netlehigh.edu By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the positions of protons and carbons, as well as the presence of different functional groups and their spatial relationships, can be determined. egyankosh.ac.inlehigh.edu
Infrared (IR) spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies. egyankosh.ac.inresearchgate.netlehigh.edu For example, the presence of hydroxyl or carbonyl groups can be confirmed by their specific absorption bands in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the presence of conjugated systems or chromophores within the this compound molecule. egyankosh.ac.inlehigh.eduslideshare.net While less informative for the core triterpenoid (B12794562) skeleton, it can be useful for detecting certain structural features or for quantitative analysis during purification. lehigh.edu
By integrating the data obtained from these spectroscopic and spectrometric methods, the complete structure of this compound can be elucidated. egyankosh.ac.inresearchgate.net
Biosynthetic Pathways
Alisol triterpenoids, including this compound, are commonly biosynthesized in Alisma species through the mevalonic acid (MVA) pathway. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonate. frontiersin.orgfrontiersin.org Mevalonate is then converted through several enzymatic steps to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). frontiersin.orgfrontiersin.org These five-carbon units are the building blocks for terpenoids. IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately squalene (B77637). frontiersin.orgfrontiersin.org Squalene is a key intermediate in the biosynthesis of triterpenoids. In Alisma orientale, squalene is catalyzed by squalene epoxidase to produce 2,3-oxidosqualene (B107256), which then cyclizes to form the protostane (B1240868) tetracyclic skeleton, the core structure of alisols. frontiersin.orgfrontiersin.org Enzymes like farnesyl pyrophosphate synthase (AOFPPS) and squalene synthase (AOSS) in A. orientale are considered rate-limiting enzymes in this pathway. frontiersin.orgfrontiersin.org Further modifications, such as hydroxylation, oxidation, and acetylation, lead to the diverse array of alisol compounds, including this compound. nih.gov The biosynthesis of protostane triterpenes in A. orientale is also reported to be regulated by methyl jasmonate. nih.govresearchgate.netontosight.ai
Compound Information
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is a powerful technique used to elucidate the atomic-level structure of organic molecules creative-biostructure.com. It provides detailed information about the bonding framework and the electronic environment of individual atoms within a molecule creative-biostructure.com. Both 1D and 2D NMR techniques, such as COSY, HMBC, HMQC, NOESY, and ROESY, are crucial for determining the complex structure of compounds like this compound creative-biostructure.comigntu.ac.in. The application of NMR spectroscopy has been reported in the structural elucidation of this compound nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights
UV-Vis spectroscopy involves the absorption of light in the ultraviolet and visible ranges of the electromagnetic spectrum, causing electronic transitions within a molecule libretexts.org. This technique provides information about the extent of conjugated pi-bonding systems present in a molecule libretexts.org. While primarily used for molecules with conjugated systems, UV-Vis spectroscopy can offer complementary structural insights libretexts.orgscielo.org.za. UV-Vis spectroscopy has been utilized in the characterization of this compound nih.gov.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Determination
Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound libretexts.org. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly useful for determining the precise molecular formula of a compound due to its high accuracy in mass measurement nih.gov. HRESIMS has been employed in the structural elucidation of this compound, confirming its molecular formula nih.gov. The molecular formula of this compound is C₃₀H₄₈O₄, and its molecular weight is 472.7 g/mol nih.govmedchemexpress.com.
Elucidation of this compound Biosynthesis
The biosynthesis of triterpenoids, including alisols, in Alisma orientale follows the mevalonic acid (MVA) pathway frontiersin.orgfrontiersin.org.
Identification of Precursor Molecules: Squalene and Triterpenoid Biosynthesis
The central precursor molecule in the biosynthesis of triterpenoids is squalene frontiersin.orgfrontiersin.orgwikipedia.org. Squalene is a 30-carbon isoprenoid compound synthesized from two molecules of farnesyl pyrophosphate (FPP) wikipedia.orgresearchgate.netmdpi.com. This condensation reaction is catalyzed by the enzyme squalene synthase (SS) wikipedia.orgresearchgate.netresearchgate.net. FPP itself is a product of the MVA pathway, starting from acetyl-CoA frontiersin.orgfrontiersin.org. Thus, squalene serves as a key intermediate in the pathway leading to the diverse array of triterpenoids found in Alisma species frontiersin.orgfrontiersin.orgwikipedia.org.
Enzymatic Pathways and Gene Expression in this compound Production: Squalene Epoxidases
Following the synthesis of squalene, the next crucial step in the biosynthesis of protostane triterpenoids involves the enzyme squalene epoxidase (SE), also known as squalene monooxygenase (SQLE) researchgate.netmdpi.comresearchgate.netnih.govnih.gov. SE catalyzes the stereospecific oxidation of squalene to form 2,3-oxidosqualene researchgate.netmdpi.comresearchgate.netnih.gov. This epoxidation is considered a rate-limiting step in the biosynthesis of sterols and triterpenoids researchgate.netmdpi.comresearchgate.netnih.govnih.gov. In Alisma orientale, two squalene epoxidase genes, AoSE1 and AoSE2, have been identified and characterized researchgate.netnih.gov. In vitro enzyme assays have confirmed that both AoSE1 and AoSE2 can catalyze the conversion of squalene to 2,3-oxidosqualene researchgate.netnih.gov. This suggests that these enzymes are directly involved in the biosynthesis of the alisol triterpenoids in A. orientale researchgate.netnih.gov.
Regulation of this compound Biosynthesis within Alisma orientale
The biosynthesis of protostane triterpenes in Alisma orientale is subject to regulation. Methyl jasmonate (MeJA), a plant signaling molecule, is known to regulate triterpene biosynthesis in A. orientale nih.govresearchgate.net. Studies have shown that MeJA induction leads to increased accumulation of protostane triterpenes, including alisol B 23-acetate, and a significant increase in the expression of AoSE1 and AoSE2 genes researchgate.netnih.gov. This indicates that squalene epoxidases play a key role in the MeJA-mediated regulation of alisol biosynthesis researchgate.netnih.gov. Furthermore, integrated analysis of transcriptome and miRNAome has revealed that microRNAs (miRNAs) may be involved in regulating the expression of key biosynthesis enzymes in response to MeJA, contributing to the increased accumulation of medically important protostane triterpenes researchgate.netresearchgate.net. Other enzymes in the upstream MVA pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), have also been identified as critical candidate genes involved in alisol biosynthesis in A. orientale, and their expression levels correlate positively with the total growth of certain triterpenoids researchgate.netbvsalud.orgnih.gov.
Compound Names and PubChem CIDs
Chemical Synthesis and Structural Modification Strategies for Alisol G
Total Synthesis of Alisol G and Related Protostane (B1240868) Triterpenoids
The total synthesis of complex natural products like this compound, which possess multiple chiral centers and a rigid polycyclic structure, presents significant challenges in organic chemistry. Total synthesis allows for the preparation of the compound independently of its natural source and provides a pathway to access structural analogues that may not be readily available from the plant. The synthesis of related protostane triterpenoids often involves similar strategies due to their shared core structure.
Retrosynthetic analysis is a fundamental approach in planning the synthesis of complex organic molecules. journalspress.comnumberanalytics.comdeanfrancispress.com It involves working backward from the target molecule, this compound, to identify simpler precursor molecules (synthons) and the corresponding synthetic equivalents that can be used in the forward synthesis. journalspress.comnumberanalytics.comdeanfrancispress.comspcmc.ac.in This process involves strategic disconnections of bonds and functional group interconversions (FGIs) to simplify the molecular structure. journalspress.comdeanfrancispress.comspcmc.ac.in
For this compound, a retrosynthetic analysis would consider the key structural features, including the protostane core, the ketone group at C-3, the hydroxyl groups, and the unsaturated side chain. Disconnections would be planned to break down the molecule into readily available building blocks. Key reaction pathways in the forward synthesis would then involve forming the carbon-carbon bonds and introducing the functional groups with appropriate control over stereochemistry. While specific detailed retrosynthetic schemes for the total synthesis of this compound were not extensively detailed in the search results, the general principles of retrosynthetic analysis involving disconnections and FGIs would be applied to this complex triterpenoid (B12794562) structure. journalspress.comdeanfrancispress.comspcmc.ac.in
The protostane core of this compound contains multiple stereocenters, making stereochemical control paramount in its synthesis. nih.govresearchgate.netrijournals.com Achieving the correct relative and absolute stereochemistry at each chiral center is critical for the biological activity of the final compound. researchgate.netchemrxiv.org Asymmetric synthesis approaches are employed to selectively form specific stereoisomers. researchgate.netrijournals.comchemrxiv.org
Strategies for stereochemical control in the synthesis of complex molecules like this compound can include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions such as asymmetric hydrogenation, epoxidation, or aldol (B89426) reactions. researchgate.netrijournals.com The rigid nature of the protostane framework can also influence the stereochemical outcome of reactions. smolecule.com The design of synthetic routes must carefully consider these factors to ensure the desired stereoisomer of this compound is obtained with high purity. researchgate.netrijournals.comchemrxiv.org
Retrosynthetic Analysis and Key Reaction Pathways
Rational Design and Synthesis of this compound Derivatives and Analogues
The rational design and synthesis of this compound derivatives and analogues are pursued to explore the structure-activity relationship and potentially develop compounds with enhanced efficacy or altered biological profiles. nih.govnih.gov This involves modifying the this compound core structure or its side chain. glpbio.com
Modifications to the this compound core structure can involve alterations to the ring system, introduction or modification of functional groups (such as hydroxyl or carbonyl groups), or changes to the positions of existing substituents. glpbio.com These modifications can impact the compound's physical properties, metabolic stability, and interaction with biological targets. For example, studies on Alisol B derivatives have explored modifications to improve activity against non-alcoholic steatohepatitis (NASH). nih.gov
Biotransformation, using microorganisms such as fungi, has emerged as a valuable tool for generating novel this compound derivatives. smolecule.comchemsrc.comrsc.orgjst.go.jp Microorganisms can introduce hydroxyl groups, cleave ester linkages, or perform other metabolic transformations at specific positions on the this compound molecule, leading to the formation of new compounds that may be difficult to synthesize chemically. smolecule.comrsc.org For instance, the biotransformation of this compound by Penicillium janthinellum has been shown to yield new metabolites. chemsrc.comrsc.orgjst.go.jp This approach offers a route to diversify the structural landscape of alisol compounds. rsc.org
Data on biotransformation can illustrate the types of modifications possible. For example, the biotransformation of related alisols by Cunninghamella elegans and Penicillium janthinellum has yielded several new metabolites with different hydroxylation patterns. rsc.org
Strategies for Modifying the this compound Core Structure
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogues relates to their biological activities. researchgate.nethku.hkuni.luresearchgate.netwm.edu By synthesizing and testing a series of compounds with systematic structural variations, researchers can identify the key functional groups and structural features responsible for observed effects. nih.govnih.govwm.edu
SAR studies on protostane triterpenoids from Alisma orientalis, including this compound, have investigated their effects on various biological targets and pathways. nih.govnih.govresearchgate.net For example, studies have explored the antiproliferative activities of these compounds against cancer cell lines and have begun to identify structural determinants of this activity. nih.govnih.gov Research suggests that the degree of C-16 oxidation and the presence of a double bond between C-13 and C-17 may be significant for antiproliferative effects. nih.gov SAR studies also contribute to understanding the interactions of alisols with targets like androgen receptors and progesterone (B1679170) receptors. smolecule.com
SAR data is often presented by comparing the biological activity (e.g., IC₅₀ values for inhibition) of different analogues. While specific comprehensive SAR data tables for this compound alone were not found, studies on related alisols provide insights into the structural features that influence activity.
| Compound Name | Structural Features | Observed Activity (Example) | Reference |
| Alisol A | Protostane core, hydroxyl groups, trihydroxy side chain | Inhibitory effects on cancer cells | nih.gov |
| Alisol B | Protostane core, hydroxyl groups, epoxy side chain | Higher antiproliferative potential | nih.gov |
| Alisol B 23-acetate | Alisol B with acetate (B1210297) at C-23 | High antiproliferative potential | nih.gov |
| This compound | Protostane core, hydroxyl groups, unsaturated side chain | Inhibitory effects on cancer cells | nih.gov |
Further SAR studies involving a wider range of this compound derivatives are needed to fully delineate the structural requirements for specific biological activities and to guide the rational design of more potent and selective analogues. nih.govnih.gov
Correlating Structural Features with Biological Activities in Preclinical Models
Studies in preclinical models have aimed to correlate the structural features of this compound and its related triterpenoids with their observed biological activities. Alisols, including this compound, exhibit a range of activities such as anti-inflammatory, anti-cancer, and antioxidant properties. smolecule.com
Research on alisol derivatives has indicated that specific structural modifications can influence activity. For instance, studies on Alisol A derivatives suggest that the presence of acetoxyl groups at C-11, C-23, or C-24, or an epoxy ring at C-13 and C-17, can increase anti-hepatitis B virus (HBV) effects. frontiersin.org Dehydration at C-25/C-26 has also been shown to enhance sensitivity towards HBV. frontiersin.org
Hydroxylation at C-7 and C-12 in Alisol A has been observed to increase inhibitory effects on human carboxylesterase 2 (hCE2). frontiersin.org The presence of an acetyl group at C-23 or C-24 also contributes to increased hCE2 inhibition. frontiersin.org These findings highlight the importance of functional groups and modifications at specific positions on the triterpene skeleton for modulating biological activity.
In the context of lipid-regulating action, hydroxyl groups at C-14, C-22, C-28, C-30, and an acetyl group at C-29 appear to be necessary for the activity of alisols with an epoxy aliphatic chain at C-17. frontiersin.org Alisols with an epoxy aliphatic chain at C-17 have shown stronger effects on lipoprotein lipase (B570770) (LPL) activity compared to those with an open aliphatic chain. frontiersin.org
Studies on Alisol B 23-acetate, a related alisol, have demonstrated its ability to activate ABCG5/G8 transporters in Caco-2 cells in a concentration-dependent manner, suggesting a role in cholesterol transport regulation. nih.gov
While specific detailed structure-activity relationship (SAR) data solely focused on this compound in preclinical models is less extensively documented compared to some other alisols like Alisol A and Alisol B 23-acetate, the research on related structures provides valuable insights into the potential impact of similar modifications on this compound's activity. The shared protostane core and variations in the side chain among alisols allow for comparative analysis of structural impacts on biological effects. mdpi.comnih.gov
An example of correlating structure with activity in alisols is the observation that the effects of alisols with an epoxy aliphatic chain at C-17 on LPL are stronger than those with an open aliphatic chain at C-17. frontiersin.org This suggests that the presence and nature of the C-17 side chain are critical determinants of lipid-regulating activity.
| Compound Name | Structural Feature at C-17 | Effect on Lipoprotein Lipase (LPL) Activity |
| Alisols with epoxy chain | Epoxy aliphatic chain | Stronger increase |
| Alisols with open chain | Open aliphatic chain | Weaker increase |
Computational Approaches in this compound SAR Analysis
Computational approaches play a significant role in understanding the structure-activity relationships of chemical compounds, including triterpenoids like alisols. These methods can complement experimental studies by providing insights into molecular interactions, predicting activity, and guiding the design of new derivatives. figshare.comnih.govopenmedicinalchemistryjournal.com
Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationships (QSAR) are commonly employed in computational SAR analysis. nih.govopenmedicinalchemistryjournal.com Molecular docking can predict the binding modes and affinities of compounds to target proteins, offering clues about how structural variations influence interaction strength. nih.govopenmedicinalchemistryjournal.com Molecular dynamics simulations can provide information on the stability of ligand-protein complexes and the dynamic behavior of the molecules. nih.gov QSAR models aim to establish mathematical relationships between structural descriptors of compounds and their biological activities, allowing for the prediction of activity for untested analogs. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net
While specific published studies detailing computational SAR analysis exclusively focused on this compound are limited in the provided search results, research on related alisols demonstrates the applicability of these methods to this class of compounds. For instance, molecular docking has been used to study the interaction of Alisol B with certain targets. researchgate.net
Computational methods can be particularly useful in the context of alisol research due to the structural diversity within the alisol family. By analyzing the structures and activities of known alisols and their derivatives, computational models can help identify key structural features responsible for specific biological effects and predict the activity of novel, synthetically modified analogs. This can streamline the drug discovery process by prioritizing compounds with a higher likelihood of desired activity for synthesis and experimental testing. figshare.comnih.gov
The application of computational approaches to this compound SAR analysis would likely involve:
Building a dataset of this compound and its known analogs with their corresponding biological activity data in relevant preclinical models.
Generating molecular descriptors for each compound, capturing various aspects of their chemical structure and physical properties.
Developing QSAR models to correlate these descriptors with the observed biological activities.
Using molecular docking and dynamics simulations to investigate the potential interactions of this compound and its analogs with hypothesized biological targets.
Employing in silico screening to identify potential new this compound derivatives with improved activity or selectivity based on the established SAR.
These computational strategies can provide a deeper understanding of how the unique structural features of this compound contribute to its biological profile and guide the rational design of novel and more potent derivatives for further investigation.
Mechanistic Investigations of Alisol G Biological Activities in Preclinical Models
Elucidation of Molecular Targets and Signaling Pathways
Investigations into the molecular mechanisms of Alisol G have revealed its ability to interact with several key proteins involved in diverse physiological processes. These interactions contribute to the observed biological activities in preclinical models. Diverse protein targets have been proposed for alisol derivatives, including the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes like AMPK and HCE-2, as well as functional proteins such as YAP and LXR, which are linked to anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities. dntb.gov.uanih.gov
Receptor Binding Studies: Androgen Receptors and Progesterone (B1679170) Receptors
Research on alisol derivatives, including this compound, has explored their potential interactions with steroid hormone receptors, such as androgen receptors (AR) and progesterone receptors (PR). The androgen receptor is a nuclear receptor activated by androgens like testosterone (B1683101) and dihydrotestosterone, playing a role in various tissues and processes. wikipedia.org Upon binding to androgens, the AR translocates to the nucleus, dimerizes, and regulates gene transcription. wikipedia.org The progesterone receptor, also a member of the steroid family of nuclear receptors, is activated by progesterone and is crucial for reproductive events. thermofisher.comwikipedia.org The human PR has two isoforms, PR-A and PR-B, with PR-B being the transcriptionally active form. wikipedia.org While some alisol derivatives have been predicted to bind to estrogen receptor α (ERα) and liver X receptor β (LXRβ) based on molecular docking studies, specific detailed binding studies for this compound with androgen receptors and progesterone receptors in preclinical models were not prominently found in the provided search results. encyclopedia.pubnih.gov However, the close relationship between androgen and progesterone receptors and the known interactions of other alisol derivatives with steroid receptors suggest this as a relevant area of investigation for this compound. wikipedia.org
Enzyme Modulation and Inhibition:
This compound and other alisol triterpenoids have demonstrated the ability to modulate the activity of several enzymes, which contributes to their pharmacological effects. Diverse protein targets for alisol derivatives include enzymes such as farnesoid X receptor, soluble epoxide hydrolase, AMPK, and HCE-2. dntb.gov.uanih.gov
Farnesoid X Receptor (FXR)
The farnesoid X receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid metabolism, as well as lipid and glucose homeostasis. researchgate.netnih.govworldscientific.commdpi.com FXR is considered a promising drug target for metabolic disorders like nonalcoholic fatty liver disease (NAFLD). worldscientific.com Studies have indicated that certain alisol derivatives, such as Alisol B 23-acetate, act as FXR agonists, promoting liver regeneration and protecting against liver injury in preclinical models. researchgate.netnih.govsci-hub.se Alisol A 23-acetate and Alisol M 23-acetate have also shown agonistic activity on FXR, modulating promoter action in HepG2 cells. nih.gov While the provided search results highlight the interaction of other alisols with FXR, specific detailed research findings on this compound's direct modulation or inhibition of FXR were not explicitly available. However, given the structural similarities within the alisol family and the established role of other alisols as FXR agonists, it is plausible that this compound may also interact with this receptor.
Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy fatty acids, converting beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). mdpi.commdpi.com Inhibition of sEH is considered a therapeutic strategy for inflammatory and cardiovascular diseases. mdpi.commdpi.comresearchgate.net this compound has been identified as a natural sEH inhibitor. researchgate.netnih.gov Studies have reported that this compound exhibits inhibitory effects on sEH with an IC50 value of 30.45 μM. researchgate.netnih.gov Another related compound, 3β-hydroxy-25-anhydro-alisol F, also isolated from Alisma orientale, showed stronger sEH inhibitory activity with an IC50 value of 10.06 μM. researchgate.netnih.gov Alisol B has also been shown to bind to sEH and inhibit its activity, leading to increased levels of EETs in vivo. ijbs.com
Here is a table summarizing the sEH inhibitory activity of this compound and a related compound:
| Compound | IC50 (μM) | Source |
| This compound | 30.45 | Alisma orientale researchgate.netnih.gov |
| 3β-hydroxy-25-anhydro-alisol F | 10.06 | Alisma orientale researchgate.netnih.gov |
HCE-2
Human carboxylesterase 2 (HCE-2) is an enzyme involved in the hydrolysis of various compounds, including prodrugs and xenobiotics. targetmol.comrsc.org It plays a role in drug metabolism and detoxification. rsc.org this compound has been shown to exhibit inhibitory effects on HCE-2. targetmol.comtargetmol.com Research on the biotransformation of this compound by Penicillium janthinellum also investigated the HCE-2 inhibitory effects of its metabolites. medchemexpress.com One study reported that a compound, 24-epi alismanol D, isolated from Alisma orientalis alongside a known compound, displayed moderate inhibitory activity against HCE-2 with an IC50 value of 23.1 μM. tandfonline.com Another study found that several compounds, including biotransformed products of Alisols A and B 23-acetate, showed significant inhibitory activities on HCE-2 with IC50 values ranging from 0.51 ± 0.09 μM to 9.45 ± 0.73 μM. rsc.org this compound (25-Anhydroalisol A) is specifically mentioned as exhibiting HCE2 inhibitory effects. targetmol.comtargetmol.com
AMPK
AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis and plays significant roles in glucose and lipid metabolism. nih.govnih.govresearchgate.net Activation of AMPK can lead to increased glucose uptake and improved lipid profiles. nih.govnih.gov While Alisol A and Alisol A 24-acetate have been shown to activate the AMPK signaling pathway, leading to beneficial effects on lipid metabolism and glucose uptake in preclinical models, specific data on this compound's direct modulation or inhibition of AMPK was not explicitly detailed in the provided search results. nih.govnih.govmdpi.comaging-us.commdpi.com Alisol A, for instance, was found to activate AMPK/SIRT1 signaling, contributing to its anti-atherosclerotic action. nih.gov Alisol A 24-acetate has been shown to promote glucose uptake via AMPK activation in C2C12 myotubes. nih.gov Given the shared structural characteristics and some overlapping biological activities among alisol derivatives, it is an area that warrants further investigation for this compound.
P-glycoprotein (P-gp) Inhibition
Alisol compounds have also been investigated for their effects on P-glycoprotein (P-gp), an efflux transporter involved in multidrug resistance (MDR) in cancer cells. Alisol B 23-acetate, a derivative structurally related to this compound, has shown the ability to reverse P-gp-mediated MDR in preclinical models. nih.govnih.gov In studies using MDR cancer cell lines, Alisol B 23-acetate restored sensitivity to various anti-tumor agents that are substrates of P-gp. nih.gov This effect was associated with increased intracellular accumulation of drugs like doxorubicin (B1662922) and slowed efflux of rhodamine-123 from MDR cells in a dose-dependent manner. nih.gov Mechanistically, Alisol B 23-acetate has been shown to inhibit the photoaffinity labeling of P-gp and stimulate its ATPase activity, suggesting it may act as a transporter substrate for P-gp. nih.gov It also demonstrated partial non-competitive inhibition of P-gp when verapamil (B1683045) was used as a substrate. nih.gov
Intracellular Signaling Cascades and Gene Expression Modulation:
Preclinical research indicates that this compound and its related compounds can modulate several intracellular signaling pathways and influence gene expression, contributing to their observed biological effects.
PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is frequently observed in various diseases, including cancer. mdpi.comnih.gov Studies have shown that alisol compounds can influence this pathway. For instance, Alisol B 23-acetate has been reported to influence the PI3K/Akt/mTOR pathway in the context of its anti-tumor properties in preclinical models. windows.netfrontiersin.org Another related compound, Alisol A, has been shown to attenuate malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. nih.gov This inactivation was observed to abolish the effect of Alisol A on the phosphorylation levels of Akt and mTOR, and reverse its effects on cell viability and apoptosis in colorectal cancer cells. nih.gov Conversely, in other cell systems, Alisol A 24-acetate has been reported to exert anti-apoptotic effects and reduce neuronal apoptosis via the upregulation of phosphorylated PI3K and Akt expression. nih.gov This suggests a context-dependent modulation of the PI3K/Akt pathway by alisol compounds.
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating inflammatory responses and immune function. frontiersin.orgmdpi.com Preclinical studies have investigated the effects of alisol compounds on NF-κB signaling. Alisol F and 25-anhydroalisol F have been shown to suppress the activation of the NF-κB pathway in LPS-stimulated RAW 264.7 cells. mdpi.com This suppression involved the attenuation of the translocation of the NF-κB p65 subunit from the cytosol to the nucleus. mdpi.com Alisol F also reduced the phosphorylation of ERK and JNK, and suppressed the NF-κB signaling pathway in liver tissues of mice models. mdpi.com Additionally, Alisol B 23-acetate intervention in a murine model of colitis-associated colorectal cancer led to remarkable reductions in the activation of TLR and NF-κB. frontiersin.org Alisol A has also been shown to attenuate microglial activation by targeting the SIRT3-NF-κB/MAPK pathway. researchgate.net These findings suggest that alisol compounds can modulate NF-κB signaling, contributing to their anti-inflammatory effects.
YAP
Yes-associated protein (YAP) is a transcriptional coactivator and a key downstream effector of the Hippo signaling pathway, which is involved in organ size control, cell proliferation, and apoptosis. alkpositive.orgnih.govnih.gov While the provided search results mention YAP in the context of other compounds and pathways alkpositive.orgnih.govnih.govamegroups.orgmdpi.com, there is no direct information specifically detailing the mechanistic investigation of this compound's effects on the YAP pathway in the search snippets.
LXR
Liver X receptors (LXRs), including LXRα and LXRβ, are nuclear receptors that act as cholesterol sensors and regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and inflammatory responses. nih.govresearchgate.netfrontiersin.orgqiagen.com LXRs form heterodimers with retinoid X receptor (RXR) and regulate target gene expression upon ligand binding. nih.govqiagen.com The provided search results mention LXRs and their role in lipid metabolism and inflammation nih.govresearchgate.netfrontiersin.orgqiagen.comalzdiscovery.org, and also mention alisol B 23-acetate activating ABCG5/G8 via the LXRα/ACAT2 pathway in the context of relieving atherosclerosis in ovariectomized ApoE-/- mice. researchgate.net This indicates a potential interaction between alisol compounds and the LXR pathway, particularly LXRα, in modulating lipid transporters.
TLR4-NOX1/ROS Signaling Pathway
Investigations into Alisol B 23-acetate, a naturally occurring triterpenoid (B12794562) found in Alisma species rhizomes, have revealed its inhibitory effects on the TLR4-NOX1/ROS signaling pathway. Alisol B 23-acetate has been shown to ameliorate lipopolysaccharide (LPS)-induced intestinal barrier dysfunction in Caco-2 monolayers by inhibiting this pathway. It attenuates inflammation by reducing the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and prevents paracellular permeability by inhibiting the disruption of tight junctions in LPS-induced Caco-2 monolayers. nih.gov Alisol B 23-acetate also inhibits LPS-induced overexpression of TLR4 and NOX1 and the subsequent generation of reactive oxygen species (ROS) in Caco-2 monolayers. nih.gov Knockdown of NOX1 using specific shRNA diminished the upregulating effect of Alisol B 23-acetate on ZO-1 and occludin expression. nih.gov Furthermore, knockdown of TLR4 not only enhanced ZO-1 and occludin expression but also attenuated NOX1 expression and ROS generation. nih.gov These findings suggest that Alisol B 23-acetate improves LPS-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway. nih.gov Alisol B 23-acetate has also been reported to ameliorate LPS-induced cardiac dysfunction by suppressing the TLR4/NOX2 signaling pathway. nih.gov
Nucleic Acid Interactions: c-myc DNA
This compound has been investigated for its anti-hepatoma molecular mechanisms, with studies identifying c-myc DNA as a potential target. researchgate.net Research indicates that the interaction between this compound and c-myc DNA is a process of static quenching, leading to the formation of a 1:1 complex. researchgate.net The presence of metal ions, specifically Cu²⁺ and Fe³⁺, was found to strengthen this interaction. researchgate.net Molecular docking and dynamics simulations further demonstrated that the this compound-Fe³⁺ complex exhibited a higher binding affinity for c-myc DNA compared to the this compound-Cu²⁺ complex. researchgate.net This difference in binding affinity is potentially attributed to the polarization of metal ions and the structural flexibility of this compound. researchgate.net Key groups within this compound, specifically C22-O31-H76 and C18-O32-H77, were identified as crucial for the interaction with c-myc DNA. researchgate.net The addition of metal ions significantly altered the c-myc DNA-binding domain of this compound without affecting the kinetic stability of the interaction, thereby facilitating the insertion of this compound into the c-myc DNA A-T base pair. researchgate.net The DG113 residue of c-myc DNA was also found to be important for its binding to metal ions. researchgate.net These findings suggest that combining this compound with metal ions could be a promising strategy for liver cancer treatment. researchgate.net
Cellular and Subcellular Effects of this compound in In Vitro Systems
Studies evaluating the effects of this compound and other related triterpenoids from Alisma orientalis in in vitro systems have demonstrated their impact on cellular processes, particularly in cancer cell lines. nih.govresearchgate.net
Effects on Cell Proliferation and Apoptosis (e.g., in Cancer Cell Lines like HepG2, MDA-MB-231, MCF-7)
This compound has shown inhibitory effects on the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), and MCF-7 cells. nih.govresearchgate.net While specific IC50 values for this compound in these cell lines were not detailed in the examined literature snippets, other triterpenoids from Alisma orientalis, such as Alisol B and Alisol B 23-acetate, demonstrated significant potential in inhibiting proliferation and inducing apoptosis in these cell lines. nih.gov For instance, Alisol B showed IC50 values of 16.28 μM for HepG2, 14.47 μM for MDA-MB-231, and 6.66 μM for MCF-7 cells. nih.gov Alisol B 23-acetate exhibited IC50 values of 18.01 μM for HepG2, 15.97 μM for MDA-MB-231, and 13.56 μM for MCF-7 cells. nih.gov These related compounds were also found to effectively induce apoptosis. nih.gov Although this compound's specific quantitative effects on proliferation and apoptosis in these cell lines require further detailed reporting, its identification as having inhibitory effects suggests a similar potential within the Alisol family of compounds. nih.govresearchgate.net
Inhibitory Effects of Alisol B and Alisol B 23-Acetate on Cancer Cell Lines (Illustrative Data from Related Compounds)
| Compound | HepG2 IC50 (μM) | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |
| Alisol B | 16.28 | 14.47 | 6.66 |
| Alisol B 23-acetate | 18.01 | 15.97 | 13.56 |
Autophagy Induction and Related Mechanisms
Research indicates that this compound and related alisol derivatives can induce autophagy in various cell types. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins. Studies on Alisol B 23-acetate, a related compound, have shown its ability to induce autophagy in human colon cancer cells, evidenced by the accumulation of LC3-II and degradation of p62. nih.govoncotarget.com This induction of autophagy was found to be dependent on the generation of reactive oxygen species (ROS) and subsequent activation of the JNK signaling pathway. nih.govoncotarget.com Another study on Alisol B highlighted its role as a novel inducer of autophagy across several cancer cell lines, leading to increased autophagic flux and autophagosome formation. aacrjournals.org This effect was linked to the mobilization of intracellular calcium and the activation of the CaMKK-AMPK-mTOR signaling cascade. aacrjournals.org While direct studies on this compound's specific mechanisms for autophagy induction are less documented in the provided search results, the findings on related alisols suggest potential shared pathways involving ROS, JNK, calcium mobilization, and the AMPK/mTOR pathway. nih.govoncotarget.comaacrjournals.org
Cell Cycle Arrest and Regulation (e.g., G0/G1 Phase)
Alisol compounds have been observed to induce cell cycle arrest, particularly in the G0/G1 phase, in various cancer cell lines. Alisol A has been shown to increase the proportion of cells in the G0/G1 phase while decreasing those in the S phase in nasopharyngeal carcinoma cells. nih.gov This was accompanied by a reduction in the protein expression of key cell cycle regulators, including cyclin D1, cyclin E1, CDK2, and CDK4. nih.gov Similar G0/G1 phase arrest induced by Alisol A has been reported in breast cancer cells, where it led to the downregulation of cyclin D1 and upregulation of p21. nih.gov Alisol B 23-acetate also demonstrated the ability to induce G1 phase arrest in human colon cancer cells. nih.govoncotarget.com These findings collectively suggest that this compound and its derivatives can impede cancer cell proliferation by interfering with the cell cycle machinery, specifically by promoting arrest in the G0/G1 phase.
Modulation of Cell Migration and Invasion (e.g., via MMP-2/-9 Downregulation)
Modulation of cell migration and invasion is another area where Alisol compounds have shown activity. Alisol A has been reported to suppress the migration and invasion of nasopharyngeal carcinoma cells and human breast cancer cells. nih.govnih.gov This anti-metastatic effect in breast cancer cells was associated with the inhibition of matrix metalloproteinase (MMP)-2 and MMP-9 expression levels. nih.gov MMP-2 and MMP-9 are enzymes that play a significant role in the degradation of the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govresearchgate.netturkiyeklinikleri.com While specific data on this compound's direct impact on MMP-2 and MMP-9 is limited in the provided results, studies on related alisols like Alisol A indicate a mechanism involving the downregulation of these matrix-degrading enzymes to inhibit cell migration and invasion. nih.gov
Immunomodulatory Effects on Inflammatory Mediators (e.g., Nitric Oxide, Pro-inflammatory Cytokines in Macrophages)
Alisol derivatives have demonstrated immunomodulatory effects, particularly in modulating inflammatory responses. Alisol A 24-acetate has been reported to repress the release of inflammatory factors. nih.govaging-us.com Studies on Alisol A indicate its potential to inhibit inflammatory genes, including TNF, CSF2, and IL1B, which are cytokines with pro-inflammatory effects. nih.govfrontiersin.orgresearchgate.net These cytokines can act on vascular endothelial cells to promote blood vessel formation and cell proliferation. nih.govfrontiersin.orgresearchgate.net Macrophages play a crucial role in inflammation, producing inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in response to stimuli. researchgate.netresearchgate.net While direct studies on this compound's effects on NO and pro-inflammatory cytokines in macrophages were not explicitly detailed in the provided search results, the observed anti-inflammatory effects of related alisols suggest a potential for this compound to modulate the production of these mediators.
Antioxidant Activity and Oxidative Stress Mitigation
Alisol compounds have been shown to possess antioxidant activity and mitigate oxidative stress. Alisol A 24-acetate has been reported to have antioxidant properties. nih.gov In oxygen-glucose deprivation-induced brain microvascular endothelial cells, Alisol A 24-acetate treatment significantly increased superoxide (B77818) dismutase (SOD) activity and suppressed malondialdehyde (MDA) expression, indicating a reduction in oxidative stress. nih.gov SOD is an endogenous antioxidant enzyme, while MDA is a marker of lipid peroxidation and oxidative damage. nih.gov Alisol A has also been shown to increase intracellular ROS levels in breast cancer cells, which can induce oxidative DNA damage. spandidos-publications.com However, other studies suggest an antioxidant role for alisols, potentially by regulating pathways involved in the cellular antioxidant defense system. nih.gov Alisol B has also been shown to reduce MDA levels and enhance GSH and SOD levels in a mouse model of acute kidney injury, activating the Nrf2 signaling pathway, which is involved in regulating oxidative stress. researchgate.net
Effects on Vascular Endothelial Cell Proliferation, Migration, Tubulation, Secretion, and Integrity
Alisol compounds, particularly Alisol A, have demonstrated protective effects on vascular endothelial cells. In vitro studies using human aortic endothelial cells (HAECs) showed that Alisol A inhibited cell proliferation, migration, and angiogenesis (tubulation). nih.govfrontiersin.orgresearchgate.net It also promoted the secretion of nitric oxide (NO) by vascular endothelial cells and helped maintain cell membrane integrity. nih.govfrontiersin.orgresearchgate.net These effects suggest that Alisol A can protect endothelial cells, which is crucial for maintaining vascular health and preventing conditions like atherosclerosis. nih.govfrontiersin.org The inhibition of proliferation and tubulation was linked to the suppression of genes for pro-inflammatory cytokines like TNF, CSF, and IL-1β. nih.govfrontiersin.orgresearchgate.net
Mechanistic Insights from In Vivo Animal Models
In vivo studies using animal models have provided further insights into the mechanisms of Alisol compounds. In ApoE-/- mice fed a high-fat diet, Alisol A significantly reduced aortic plaque area, indicating an inhibitory effect on atherosclerosis progression. nih.govfrontiersin.orgresearchgate.net This effect was observed to be independent of lipid-lowering effects. nih.gov The protective effects on vascular endothelial cells observed in vitro are believed to contribute to the inhibition and stabilization of atherosclerotic plaques in vivo. nih.govfrontiersin.org Alisol A 24-acetate has been shown to ameliorate osteoarthritis progression in a rat model by inhibiting reactive oxygen species and inflammatory responses, potentially through the AMPK/mTOR pathway. nih.govresearchgate.net Another study in ovariectomized mice demonstrated that Alisol A 24-acetate effectively prevented bone loss and improved bone morphometric parameters, suggesting a potential mechanism related to increasing serum estradiol (B170435) and regulatory T/Th17 cell numbers, and inhibiting TRAP activity. mdpi.com Alisol B has been shown in vivo to reduce oxidative stress and endoplasmic reticulum stress in a mouse model of acute kidney injury, mediated by the activation of the Nrf2 signaling pathway. researchgate.net
Analysis of this compound Effects on Liver Fibrosis Models
Liver fibrosis is a significant health concern, often progressing to cirrhosis and liver failure. Animal models are crucial for understanding the mechanisms of liver fibrosis and evaluating potential therapeutic agents. Common methods for inducing liver fibrosis in animal models include chemical induction using substances like carbon tetrachloride (CCl4), thioacetamide (B46855) (TAA), or dimethylnitrosamine (DMN), as well as dietary methods and bile duct ligation (BDL). mdpi.comnih.govxiahepublishing.com These models aim to replicate the histological changes observed in human liver fibrosis, such as inflammation, hepatocyte injury, activation of hepatic stellate cells (HSCs), and excessive extracellular matrix deposition, particularly collagen. mdpi.comnih.gov
While the provided search results discuss liver fibrosis models and the effects of other Alisma triterpenoids like Alisol B on hepatic steatosis and fibrosis nih.govresearchgate.netresearchgate.net, specific detailed research findings on this compound's direct effects on liver fibrosis models were not prominently found within the search results. Studies on Alisol B indicate it can attenuate hepatic steatosis and fibrosis in diet-induced NASH mice models, suggesting a potential for related compounds like this compound to also have liver-related effects. nih.govresearchgate.netresearchgate.net
Investigations in Atherosclerosis Models (e.g., ApoE−/− mice)
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries. Animal models, particularly genetically engineered mice like Apolipoprotein E deficient (ApoE−/−) mice, are widely used to study atherosclerosis due to their susceptibility to developing atherosclerotic lesions, especially when fed a high-fat diet. nih.govmdpi.comscielo.brscielo.br ApoE−/− mice develop atherosclerotic plaques that share morphological features with human plaques and exhibit various stages of the disease. mdpi.com
The search results indicate that other Alisma triterpenoids, such as Alisol A, have been investigated for their anti-atherosclerotic effects in ApoE−/− mice. Alisol A treatment in ApoE−/− mice fed a high-fat diet was shown to inhibit arterial plaque formation and progression, reduce inflammatory cytokines in the aorta, and activate signaling pathways like AMPK/SIRT1. frontiersin.org Although this compound is mentioned as a component of Alisma orientale extract which showed hypolipidemic effects in diabetic rats plos.org, and a patent mentions this compound for preventing/treating obesity, which is linked to atherosclerosis google.com, specific detailed studies focusing solely on this compound in atherosclerosis models like ApoE−/− mice were not found in the provided snippets.
Evaluation of Anti-Inflammatory Mechanisms in Induced Animal Models (e.g., LPS/d-gal-induced acute liver injury)
Inflammation is a key component in the pathogenesis of various diseases, including acute liver injury. The LPS/d-galactosamine (LPS/d-gal) induced acute liver injury model in mice is a widely accepted preclinical model to study the mechanisms of acute liver failure and evaluate potential anti-inflammatory agents. mdpi.comnih.govmdpi.comxiahepublishing.comsums.ac.ir In this model, LPS, a component of Gram-negative bacteria, triggers an inflammatory response by binding to TLR4 on Kupffer cells, leading to the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which contribute to hepatocyte damage. mdpi.comnih.govxiahepublishing.comsums.ac.ir
While the search results highlight the use of the LPS/d-gal model to study anti-inflammatory effects and liver protection mdpi.comnih.govmdpi.comxiahepublishing.comsums.ac.ir, and mention that other Alisma triterpenes like Alisol F exhibit anti-inflammatory activities and liver protection in this model by inhibiting signaling pathways such as MAPK and NF-κB nih.gov, specific detailed research on this compound's anti-inflammatory mechanisms in this or similar induced animal models was not found.
Studies on Lipid Metabolism Regulation in Hyperlipidemia Animal Models
Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a major risk factor for cardiovascular diseases. Various animal models, including diet-induced models using high-fat diets, are employed to study lipid metabolism and evaluate the efficacy of lipid-lowering agents. plos.orgnih.govijper.org These models aim to mimic the dyslipidemia observed in humans. nih.govijper.org
Research indicates that Alisma orientale extract and its triterpenoids, including this compound, have hypolipidemic effects. An ethanolic extract of A. orientale significantly lowered serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels in diabetic rats fed a high-fat and high-sugar diet. plos.org This extract contained several triterpenoids, including this compound. plos.org Other Alisol compounds, such as Alisol acetates (Alisol A 24-acetate and Alisol B 23-acetate), have also demonstrated the ability to lower TC, triglycerides (TG), and LDL-C, while increasing high-density lipoprotein cholesterol (HDL-C) in hyperlipidemic mice, potentially through inhibiting HMG-CoA reductase activity. nih.gov Alisol B has also been shown to attenuate hepatic steatosis in NASH mouse models by regulating lipid metabolism pathways involving RARα-PPARγ-CD36. nih.govresearchgate.netresearchgate.net While this compound is present in extracts with hypolipidemic activity, detailed studies focusing specifically on this compound's mechanisms of lipid metabolism regulation in hyperlipidemia animal models were not explicitly detailed in the provided search results.
Exploration of Neurovascular Protection in Ischemia/Reperfusion Animal Models
Cerebral ischemia/reperfusion (CI/R) injury can lead to significant damage to the neurovascular unit (NVU), impacting neurological function. Animal models of CI/R are used to investigate the underlying mechanisms and test potential neuroprotective therapies. researchgate.netopenneurologyjournal.com These models often involve inducing temporary or permanent cerebral artery occlusion. openneurologyjournal.com
Studies on other Alisma triterpenoids, such as Alisol A, have shown protective effects on CI/R-induced neurovascular dysfunction in mice. Alisol A treatment improved neurological deficits and cognitive impairment, reduced glial activation, protected neurons and brain microvascular endothelial cells, and inhibited inflammatory factors in the hippocampus of CI mice, potentially by activating the AKT/GSK3β pathway. researchgate.netnih.govnih.gov While the search results highlight the neuroprotective potential of Alisma triterpenoids in CI/R models, specific research focusing on this compound's effects and mechanisms in this context was not found.
Anticancer Activity Studies in Xenograft and Other Tumorigenesis Animal Models
Preclinical evaluation of potential anticancer agents often involves the use of xenograft models, where human cancer cells are implanted into immunocompromised animals, or other tumorigenesis models. These models allow for the assessment of a compound's ability to inhibit tumor growth and progression in a living system.
The provided search results mention the potential for triterpene components from Alismatis rhizome to have antitumor activities nih.gov, and discuss network pharmacology approaches that suggest certain pathways (like MAPK and PI3K-AKT) are modulated by natural products with anticancer potential researchgate.net. However, specific detailed research findings on the anticancer activity of this compound in xenograft or other tumorigenesis animal models were not present in the provided snippets.
Multi-Target Pharmacological Interactions and Pleiotropic Effects of this compound
Natural products, including those from traditional medicine, often exhibit multi-component and multi-target characteristics, leading to pleiotropic pharmacological effects. researchgate.netresearchgate.netnih.govscienceopen.com This multi-target approach can be advantageous in treating complex diseases that involve multiple interconnected pathways. researchgate.net Network pharmacology is a method used to investigate the complex interactions between compounds and biological targets, helping to elucidate the multi-target effects of natural products. researchgate.netnih.gov
This compound, as a component of Alisma orientale, is part of a mixture of triterpenoids and other compounds that have demonstrated a range of biological activities, including effects on lipid metabolism and potential anti-inflammatory actions. plos.orgnih.gov The observed effects of A. orientale extracts in various animal models, such as improving lipid profiles in hyperlipidemic rats plos.org and exhibiting anti-inflammatory properties nih.gov, suggest that the components, including this compound, may act on multiple targets and pathways. While the concept of multi-target interactions and pleiotropic effects of natural products is discussed researchgate.netresearchgate.netnih.govscienceopen.com, and this compound is identified as a component of A. orientale extracts with observed biological activities plos.org, detailed research specifically delineating the multi-target pharmacological interactions and pleiotropic effects attributed solely to this compound based on the provided search results is limited. Studies on other Alisol compounds, like Alisol A, highlight the investigation of specific signaling pathways (e.g., AMPK/SIRT1, AKT/GSK3β) frontiersin.orgnih.govnih.gov, suggesting that similar pathway-focused investigations might be relevant for understanding this compound's mechanisms.
Analytical Method Development and Research Applications for Alisol G
Advanced Chromatographic Methods for Alisol G Quantification in Research Matrices
Chromatographic techniques, particularly when coupled with sensitive detectors, are indispensable for separating this compound from complex biological or botanical samples and accurately determining its concentration.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a widely used technique for the separation and quantification of various compounds, including triterpenoids like this compound. RP-HPLC methods employing C18 columns and gradient elution with mobile phases such as acetonitrile-water have been developed for the determination of alisols in Rhizoma Alismatis. These methods have demonstrated good linearity, accuracy, and repeatability for quantifying related compounds such as alisol A, alisol F, alisol A 24-acetate, and alisol B 23-acetate. nih.gov While direct mentions of a dedicated HPLC-UV method solely for this compound quantification were not found in the search results, HPLC is often the separation cornerstone in hyphenated techniques like HPLC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS is a powerful technique offering high sensitivity and selectivity for the quantification of this compound in complex research matrices, including biological samples. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods have been developed and validated for the detection and quantification of this compound in rat tissue samples. researchgate.net This approach is particularly valuable for pharmacokinetic and tissue distribution studies. For instance, a UHPLC-MS/MS method was successfully applied to assess the tissue distribution of this compound in rats, revealing its primary distribution in intestinal tissues with limited brain exposure. researchgate.net The method involved sample preparation steps and utilized multiple reaction monitoring (MRM) mode for detection, providing a sensitive and reliable way to measure this compound concentrations in biological matrices. researchgate.net LC-MS methods have also been applied for the qualitative and quantitative analysis of major triterpenoids, including this compound, in Alismatis Rhizoma, often using UPLC-QqQ MS for quantification. nih.gov
Spectroscopic Techniques in this compound Research
Spectroscopic methods provide crucial information regarding the structure, identity, and concentration of this compound in research investigations.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Metabolite Identification and Structural Confirmation in Research Contexts
NMR spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the structural elucidation and confirmation of this compound and its potential metabolites in research. High-resolution MS measurements are used to determine the accurate molecular formula of alisols. pharm.or.jp Tandem MS (MS/MS) is particularly useful for obtaining detailed structural information by fragmenting the molecular ions and analyzing the resulting fragment ions. mdpi.com This approach is vital for confirming the structure of isolated compounds and identifying metabolites in complex biological samples. mdpi.comresearchgate.net NMR spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the hydrogen and carbon atoms within the this compound molecule, allowing for the determination of its stereostructure and the identification of functional groups and their positions. pharm.or.jpthieme-connect.com Techniques like NOESY experiments in NMR help confirm the spatial arrangement of atoms. pharm.or.jp The combination of NMR and MS data is a powerful approach for the unambiguous identification and structural characterization of this compound and related triterpenoids in research studies. researchgate.net
UV-Vis Spectroscopy for Concentration Estimation in Research
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum and can be used for the quantitative analysis of compounds that absorb in this range. technologynetworks.comupi.edumdpi.com The amount of light absorbed by a sample at a specific wavelength is directly proportional to its concentration, as described by the Beer-Lambert Law. upi.eduunchainedlabs.com While this compound is a triterpenoid (B12794562) and its UV activity might be limited unless it contains a chromophore, UV-Vis spectroscopy is a standard technique for concentration estimation of various substances in research, particularly in solutions. technologynetworks.comupi.eduunchainedlabs.comresearchgate.net In research involving plant extracts containing this compound, UV-Vis could potentially be used for initial screening or rough estimation of total triterpenoid content if they exhibit some UV activity, or for quantifying other UV-active compounds in the extract. technologynetworks.commdpi.com However, for specific and accurate quantification of this compound within a complex mixture, more selective methods like HPLC-UV (if applicable) or LC-MS are generally preferred due to potential interference from other UV-absorbing compounds in research matrices. unchainedlabs.com The search results did not provide specific details on using UV-Vis spectroscopy solely for this compound concentration estimation, but highlighted its general application in determining the concentration of substances that absorb UV-Vis light. technologynetworks.comupi.edumdpi.comunchainedlabs.comresearchgate.net
Bioanalytical Approaches for this compound in Preclinical Biological Samples
Bioanalytical laboratory services are fundamental to the success of preclinical pharmacokinetic (PK) and toxicokinetic studies, providing analysis of drug concentrations in samples such as serum, fluids, and tissues iitri.org. The development of sound bioanalytical methods is of paramount importance during the preclinical stages of drug development jgtps.com. These methods must be reliable and reproducible for the intended use and typically involve procedures for the collection, processing, storage, and analysis of the biological matrix jgtps.com. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the identification and quantitative analysis of compounds in complex biological samples due to their high sensitivity, specificity, and throughput nih.gov.
Extraction and Sample Preparation Techniques from Animal Tissues and Cell Lysates
Effective sample preparation is a critical initial step in bioanalysis to isolate the analyte of interest from the complex biological matrix and minimize interference from co-existing substances nih.gov. For animal tissues and cell lysates, various techniques are utilized to disrupt cell membranes and extract intracellular components, including the target compound.
Common methods for tissue and cell lysis include both mechanical and non-mechanical approaches . Mechanical methods often involve homogenization, where tissue is cut into small pieces and blended in the presence of a buffer to disrupt the structure . Sonication is another mechanical technique used to further break down cells and shear DNA ptglab.com. Lysis buffers, such as RIPA buffer, containing detergents and sometimes supplemented with protease inhibitors, are frequently used to solubilize cell membranes and release proteins and other intracellular molecules ptglab.comgbiosciences.com. The choice of lysis buffer can depend on the specific application and the type of molecules being extracted gbiosciences.com.
Following lysis, centrifugation is typically performed to pellet cell debris, and the supernatant containing the extracted components is collected for further processing or analysis ptglab.comgbiosciences.com. Protein precipitation is another technique often used to remove proteins from the sample matrix, which can be induced by adding organic modifiers, salts, or by adjusting pH jgtps.com. After precipitation, the samples are centrifuged, and the supernatant can be directly injected into an analytical system or further processed, such as by evaporation and reconstitution, to concentrate the analyte jgtps.com.
For metabolite extraction from tissues, various solvent systems have been explored. For instance, in metabolomics studies, methanol (B129727) has been recommended as an effective extraction solvent for many metabolites in different tissue types researchgate.net. A two-step extraction process using different solvents might also be applied to maximize the recovery of diverse metabolites researchgate.net.
Quantification of this compound and Its Metabolites in In Vivo Animal Studies
Quantifying this compound and its potential metabolites in samples from in vivo animal studies is essential for understanding its pharmacokinetics, including absorption, distribution, metabolism, and excretion. LC-MS/MS and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful analytical techniques commonly used for this purpose, offering high selectivity and sensitivity for quantifying compounds in biological fluids and tissues frontiersin.orgmdpi.com.
In preclinical studies involving related compounds like alisol A, alisol B, and alisol A 24-acetate, UPLC-MS/MS methods have been developed and validated for their quantitative analysis in matrices such as rat plasma frontiersin.org. These methods often utilize multiple reaction monitoring (MRM) mode to specifically detect and quantify the target analytes based on their characteristic precursor and product ions frontiersin.org. Calibration curves are generated using known concentrations of the compounds in the biological matrix to determine the concentrations in study samples frontiersin.org.
Metabolite identification is also a crucial aspect of in vivo studies. Techniques like high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) and UHPLC-QTOF-MS/MS are used to identify metabolites by analyzing their exact mass and fragmentation patterns nih.govnih.gov. Studies on the in vitro metabolism of alisol A and this compound have indicated that most metabolites retain the structural features of the parent compounds, which aids in their identification in vivo nih.gov. For other alisol derivatives, metabolites have been characterized in various matrices including plasma, bile, urine, and feces from rats following oral administration nih.gov.
Emerging Research Areas and Future Directions for Alisol G Investigations
Exploration of Unexplored Biological Activities and Mechanistic Hypotheses
While Alisol G and related alisols have demonstrated various pharmacological effects, including anti-inflammatory and anti-proliferative properties, there is significant scope to explore other potential biological activities. mdpi.com The complexity of signaling pathways involved in the action of natural products like triterpenoids suggests that this compound may exert effects through mechanisms yet to be fully elucidated. mdpi.com Future research will likely focus on identifying novel cellular targets and signaling cascades influenced by this compound, moving beyond known interactions. mdpi.com This includes investigating its potential in disease areas where triterpenoids have shown promise but this compound's specific role is unclear. Developing detailed mechanistic hypotheses based on its chemical structure and known activities of related compounds will be essential to guide these explorations.
Development of Advanced Delivery Systems for Preclinical Research Applications
Efficient delivery of this compound to target tissues and cells is a critical factor in advancing preclinical research. nih.gov Novel drug delivery systems offer promising opportunities to enhance the therapeutic effectiveness of compounds by potentially improving bioavailability and optimizing systemic and local exposure. pharmoutsourcing.com For preclinical research applications, developing advanced delivery systems for this compound could involve strategies such as nanoparticle encapsulation, liposomal formulations, or other targeted delivery methods. These systems can help overcome challenges related to solubility, stability, and targeted distribution, allowing for more accurate assessment of this compound's effects in in vitro and in vivo preclinical models. pharmoutsourcing.compharmaceuticsconference.com The selection and evaluation of these delivery systems will require careful consideration of appropriate preclinical models and pharmaceutical assays. pharmoutsourcing.com
Systems Biology and Omics Approaches in this compound Research
Systems biology, integrating various "omics" disciplines, provides a holistic framework to understand the complex biological effects of compounds like this compound. frontiersin.orgnih.gov The rapid advancements in omics techniques, coupled with computational tools, enable detailed molecular investigations. frontiersin.org Applying these approaches to this compound research can offer comprehensive insights into its interactions within biological systems.
Proteomics and Metabolomics for Target Identification and Pathway Analysis
Proteomics and metabolomics are powerful tools for identifying protein targets and analyzing metabolic pathway alterations induced by this compound. creative-proteomics.commdpi.com Metabolomics, in particular, focuses on the comprehensive analysis of small-molecule metabolites, which can reveal changes in metabolic pathways and help identify potential therapeutic targets. researchgate.netnih.govmdpi.com By comparing metabolite profiles in biological systems treated with this compound versus controls, researchers can pinpoint significantly altered metabolites and the associated pathways. creative-proteomics.commdpi.com Similarly, proteomics allows for the identification and quantification of proteins, providing insights into how this compound affects protein expression levels and interactions. mdpi.com Integrated analysis of proteomics and metabolomics data can provide a more complete picture of the biochemical changes and help delineate the mechanisms of action and identify functional targets of this compound. mdpi.comresearchgate.net
Transcriptomics for Gene Expression Profiling in Response to this compound
Transcriptomics, specifically RNA sequencing (RNA-Seq), enables the profiling of gene expression changes in response to this compound treatment. dntb.gov.uabitesizebio.com By analyzing the transcriptome, researchers can identify genes that are upregulated or downregulated, providing clues about the cellular processes and signaling pathways affected by the compound. bitesizebio.comnih.govfrontiersin.org Comparative transcriptome analysis can reveal differentially expressed genes and contribute to understanding the molecular mechanisms underlying this compound's biological activities. dntb.gov.uabitesizebio.comnih.gov This approach can help identify specific genetic responses that are correlated with observed phenotypic changes.
Network Pharmacology for Predicting Multi-Target Interactions
Network pharmacology is an approach that investigates the complex interactions between drugs, targets, pathways, and diseases using network analysis. arxiv.orgtcmsp-e.comresearchgate.netmdpi.com Given that many natural products, including triterpenoids, are multi-targeted compounds, network pharmacology is particularly relevant to this compound research. mdpi.comarxiv.orgresearchgate.net By constructing networks based on predicted and experimentally validated interactions, researchers can gain a systems-level understanding of how this compound might modulate multiple targets and pathways simultaneously. arxiv.orgtcmsp-e.commdpi.com This approach can help predict potential multi-target effects and provide a theoretical basis for understanding its therapeutic potential in complex diseases. tcmsp-e.comresearchgate.net
Integration of Computational Modeling and Experimental Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding interactions between a small molecule ligand, such as this compound, and a biological target, typically a protein or DNA. These methods provide insights into the preferred binding poses, binding affinities, and the stability of the ligand-target complex at an atomic level.
Studies have employed molecular docking and dynamics simulations to investigate the interaction of this compound and related alisol compounds with various biological targets. For instance, research into the anti-hepatoma mechanism of this compound in the presence of metal ions (Cu²⁺ and Fe³⁺) utilized molecular docking and dynamics simulations to explore its binding with c-myc DNA. These simulations revealed a higher binding affinity for the this compound-Fe³⁺ complex compared to the this compound-Cu²⁺ complex, potentially due to the polarization of metal ions and structural changes in this compound. Key residues in this compound, specifically C22-O31-H76 and C18-O32-H77, were identified as crucial for the interaction with c-myc DNA. The addition of metal ions was found to significantly alter the c-myc DNA-binding domain of this compound, facilitating its insertion into A-T base pairs without affecting the kinetic stability of the interaction. nih.gov
Molecular dynamics simulations have also been applied in studies involving other alisols to understand their interactions with targets like soluble epoxide hydrolase (sEH) and proteins related to liver fibrosis. For a compound studied alongside this compound, 3β-hydroxy-25-anhydro-alisol F, molecular docking and dynamics simulations indicated that the amino acid residue Ser374 plays a significant role in its inhibitory activity against sEH. uni-freiburg.de In the context of liver fibrosis, molecular dynamics simulations were performed on selected targets to obtain RMSD data, providing insights into the stability of the complexes formed with alisols. nih.gov Molecular docking has also been used to verify the correlation between alisol compounds and targets in studies related to hypertension, such as EGFR and AKT1, by assessing binding energy and optimal binding modes. uni.lunih.gov Alisol A, another alisol, has been studied using molecular docking to predict its potential targets, such as TNF, in the context of atherosclerosis.
These computational approaches provide valuable theoretical support for experimental findings and help to elucidate the potential molecular mechanisms underlying the observed biological activities of this compound and its derivatives.
| Study Focus (Alisol Compound) | Biological Target | Computational Method | Key Finding (Binding/Interaction) | Relevant Source |
|---|---|---|---|---|
| Anti-hepatoma (this compound with metal ions) | c-myc DNA | Molecular Docking, Molecular Dynamics Simulation | Higher binding affinity for this compound-Fe³⁺; C22-O31-H76 and C18-O32-H77 are key residues. | nih.gov |
| sEH Inhibition (3β-hydroxy-25-anhydro-alisol F) | Soluble epoxide hydrolase (sEH) | Molecular Docking, Molecular Dynamics Simulation | Ser374 residue important for inhibition. | uni-freiburg.de |
| Liver Fibrosis (Various Alisols) | Selected targets (e.g., AKT1, EGFR, MAPK3, NR1H4, PDGFRB, PIK3CA) | Molecular Docking, Molecular Dynamics Simulation | Docking scores indicate affinity; dynamics simulations provide stability data. | nih.gov |
| Hypertension (Alisol B, Alisol B 23-acetate) | Core targets (e.g., EGFR, AKT1) | Molecular Docking, Molecular Dynamics Simulation | Good binding affinity with targets; Alisol B showed lowest docking energy with EGFR. | uni.lunih.gov |
| Atherosclerosis (Alisol A) | TNF | Molecular Docking | Low binding energy, suggesting TNF as a potential target. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to establish a mathematical relationship between the structural and physicochemical properties of chemical compounds and their biological activities. By developing predictive models, QSAR can help in identifying molecular features crucial for activity, screening large compound libraries, and guiding the design of new compounds with improved properties.
While QSAR modeling is a widely used technique in drug discovery and environmental chemistry, the available research specifically detailing comprehensive QSAR studies focused solely on this compound is limited based on the current search results. However, QSAR principles have been applied to related alisol compounds. For instance, a study on highly potent non-steroidal FXR agonists of the protostane-type, which include alisols, mentioned a quantitative structure-activity relationship (QSAR) study of a series of these compounds, including Alisol B. This suggests the applicability of QSAR approaches to the alisol class of compounds to understand how structural variations influence their biological activities.
A typical QSAR modeling workflow involves data preparation, calculation of molecular descriptors representing structural and physicochemical properties, feature selection to identify the most relevant descriptors, model building using various statistical methods, and rigorous validation using internal and external test sets to ensure predictivity and reliability. The complexity of biological endpoints often requires a careful selection of descriptors and appropriate modeling algorithms.
Given the growing interest in this compound and its potential therapeutic applications, applying QSAR methodologies specifically to a dataset of this compound derivatives or a congeneric series including this compound could provide valuable insights into the structural determinants of its activity against specific targets. Such studies could help prioritize this compound analogs for further experimental investigation and optimize their structures for enhanced potency or selectivity.
Addressing Research Gaps and Challenges in this compound Studies
Despite the promising findings regarding the biological activities of this compound and other alisols, several research gaps and challenges need to be addressed to facilitate their further development as potential therapeutic agents. A significant challenge highlighted in the literature is the lack of robust in vivo data for certain activities, particularly for the anticancer effects of alisols. While numerous in vitro studies have demonstrated the anticancer potential of alisols using various cell lines, there is relatively limited solid evidence from in vivo studies, such as xenograft models, to confirm these effects in a living system. For example, a study on Alisol A noted the lack of in vivo evaluation as a limitation. Similarly, research on Alisol B 23-acetate's effects on intestinal barrier dysfunction, while showing promising in vitro results, acknowledged the absence of in vivo validation in the study.
Beyond the need for more in vivo data, other general challenges in natural product research, which would apply to this compound, include the need for standardized extraction and purification methods to ensure consistency in study materials, comprehensive pharmacokinetic and pharmacodynamic profiling, and further investigation into potential mechanisms of action at a systems level. Identifying and addressing these research gaps through rigorous experimental design and advanced research methodologies is essential for advancing the understanding of this compound and realizing its full therapeutic potential. Research gaps can arise from limitations in study design, inadequate tools, or external factors, and identifying them is crucial for defining the purpose and contribution of future research.
Q & A
Q. What validated analytical methods are used to quantify Alisol G in biological tissues, and how are they optimized for accuracy?
A UHPLC-MS/MS method with electrospray ionization was validated for this compound quantification in rat tissues. Key parameters include:
- Calibration curves : Constructed using 1/x-weighted least-squares linear regression, with linear ranges of 0.5–25 μg/g in liver/intestine and 0.1–10 μg/g in other tissues .
- Sensitivity : Lower limit of quantification (LLOQ) was 0.5 μg/g (liver/intestine) and 0.1 μg/g (other tissues), validated via signal-to-noise ratios (10:1) and <20% RSD .
- Precision/Accuracy : Intra- and interday RSD <15% for QC samples, confirming reproducibility .
- Matrix effects : Minimal interference observed, with extraction recoveries >78.5% using protein precipitation .
Q. Which tissues exhibit the highest accumulation of this compound, and what mechanistic implications does this have?
this compound predominantly localizes in the intestinal midgut (177.8 ± 67.7 μg/g at 1 h post-dose), mucosa , and small intestine , with secondary accumulation in the liver (9.03 ± 5.27 μg/g). Brain exposure is minimal (0.35 ± 0.14 μg/g), suggesting intestinal CB1R antagonism as its primary anti-obesity mechanism. This distribution aligns with peripheral CB1R blockade, avoiding central nervous system effects .
Q. How does this compound’s blood-brain barrier (BBB) permeability profile influence its therapeutic potential?
this compound shows negligible BBB penetration, with brain-to-plasma concentration ratios <0.1%. This was confirmed by comparing plasma Cmax (312.64 ng/mL) to undetectable levels in cerebrospinal fluid (<4 ng/mL). Such peripheral restriction reduces neuropsychiatric side effects, supporting its role as a safe anti-obesity agent .
Advanced Research Questions
Q. How can UHPLC-MS/MS parameters be optimized for tissue-specific quantification of this compound?
Tissue-specific optimization involves:
- Column/ionization : Using C18 columns and positive/negative ion switching to enhance sensitivity for low-abundance tissues .
- MRM transitions : Selecting precursor→product ions (e.g., m/z 473→455 for this compound) to minimize cross-talk in complex matrices .
- Sample preparation : Adjusting homogenization protocols (e.g., liver vs. brain) to account for lipid-rich matrices and enzymatic degradation .
Q. What methodological strategies address tissue-specific variability in this compound concentration data?
- Tissue homogenization : Standardize homogenization speed/duration to prevent analyte degradation in enzyme-rich tissues like liver .
- Matrix-matched calibration : Use tissue-specific calibration curves to correct for variable ion suppression/enhancement (e.g., intestinal mucosa vs. muscle) .
- Stability testing : Validate freeze-thaw cycles (≥3), long-term storage (-80°C), and post-preparation stability (4°C for 48 h) to ensure data reproducibility across tissues .
Q. What experimental models are suitable for studying this compound’s tissue distribution-pharmacodynamics relationship?
- In vivo models : Diet-induced obese rats dosed orally (71 mg/kg) with serial tissue sampling to correlate intestinal/liver concentrations with metabolic endpoints (e.g., fat accumulation, glucose uptake) .
- Ex vivo assays : CB1R binding studies using intestinal tissue homogenates to quantify receptor antagonism efficacy .
- BBB models : Co-cultures of brain endothelial cells and astrocytes to confirm poor permeability .
Q. How do stability studies inform this compound’s handling protocols in heterogeneous tissues?
Stability data (Table 5 in ) validate:
- Short-term stability : 24 h at room temperature in intestinal homogenates.
- Long-term stability : 30 days at -80°C for liver samples.
- Freeze-thaw stability : 3 cycles without significant degradation.
These protocols ensure analyte integrity during multi-tissue pharmacokinetic studies.
Methodological Tables (Summarized from Evidence)
| Parameter | Liver/Intestine | Other Tissues | Reference |
|---|---|---|---|
| Linear Range (μg/g) | 0.5–25 | 0.1–10 | |
| LLOQ (μg/g) | 0.5 | 0.1 | |
| Extraction Recovery | >78.5% | >78.5% | |
| Intraday RSD | <15% | <15% |
| Tissue | Cmax (μg/g) at 1 h | AUC (μg·h/g) | Brain-to-Tissue Ratio | Reference |
|---|---|---|---|---|
| Intestinal Midgut | 177.8 ± 67.7 | 420.3 | 0.002 | |
| Liver | 9.03 ± 5.27 | 85.6 | 0.039 | |
| Brain | 0.35 ± 0.14 | 3.2 | – |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
